N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide
CAS No.: 946224-17-5
Cat. No.: VC5408767
Molecular Formula: C19H17FN2O3S
Molecular Weight: 372.41
* For research use only. Not for human or veterinary use.
![N-cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide - 946224-17-5](/images/structure/VC5408767.png)
Specification
CAS No. | 946224-17-5 |
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Molecular Formula | C19H17FN2O3S |
Molecular Weight | 372.41 |
IUPAC Name | N-cyclopropyl-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]acetamide |
Standard InChI | InChI=1S/C19H17FN2O3S/c20-13-5-9-15(10-6-13)26(24,25)18-11-22(12-19(23)21-14-7-8-14)17-4-2-1-3-16(17)18/h1-6,9-11,14H,7-8,12H2,(H,21,23) |
Standard InChI Key | KHKMGIFFJVBVSV-UHFFFAOYSA-N |
SMILES | C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Key Findings
N-Cyclopropyl-2-[3-(4-fluorobenzenesulfonyl)-1H-indol-1-yl]acetamide is a structurally complex small molecule featuring a hybrid indole-sulfonamide scaffold with a cyclopropylacetamide side chain. Its design integrates pharmacophores known for modulating biological targets, particularly in neurological and oncological contexts . While direct pharmacological data remains limited in public databases, structural analogs demonstrate serotonin receptor affinity and kinase inhibition potential .
Chemical Identity and Structural Features
Molecular Architecture
The compound combines three key moieties:
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Indole core: A bicyclic aromatic system with inherent bioisosteric properties for receptor binding .
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4-Fluorobenzenesulfonyl group: Introduces electron-withdrawing characteristics and enhances metabolic stability .
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N-Cyclopropylacetamide side chain: Confers conformational restraint and modulates lipophilicity .
Table 1: Key Molecular Descriptors
Synthesis and Structural Elucidation
Synthetic Pathways
Two primary routes emerge from analogous compounds:
Route A: Indole Sulfonylation First
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Indole protection: 1H-indole reacts with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions .
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N-Alkylation: Sulfonylated indole undergoes alkylation with ethyl bromoacetate .
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Amide formation: Ester hydrolysis followed by coupling with cyclopropylamine via EDCI/HOBt .
Route B: Acetamide Chain First
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Side chain preparation: Cyclopropylamine reacts with bromoacetyl bromide .
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Indole functionalization: 3-Bromoindole undergoes Ullmann coupling with 4-fluorobenzenesulfonamide .
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Convergent coupling: Palladium-catalyzed Buchwald-Hartwig amination links the fragments .
Table 2: Key Synthetic Intermediates
Intermediate | Role | Reference |
---|---|---|
3-(4-Fluorobenzenesulfonyl)-1H-indole | Core structure precursor | |
Bromoacetylcyclopropylamine | Acetamide side chain synthon | |
Ethyl 2-(indol-1-yl)acetate | Alkylation intermediate |
Physicochemical Properties
Solubility and Stability
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.25 (d, J=7.8 Hz, 1H, indole H-4),
7.92-7.85 (m, 2H, sulfonyl aryl),
7.38 (t, J=8.6 Hz, 2H, fluorophenyl),
4.63 (s, 2H, CH₂CO),
2.93 (m, 1H, cyclopropyl CH),
0.66-0.59 (m, 4H, cyclopropyl CH₂)
Biological Activity and Applications
Table 3: Predicted ADMET Properties
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